2-Methylimidazole-d6
Overview
Description
2-Methylimidazole-d6, is a deuterated form of 2-Methylimidazole, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4D6N2 and a molecular weight of 88.14 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylimidazole-d6 can be synthesized through a gas-liquid phase process involving the reaction of glyoxal, ammonia, and acetaldehyde . The process involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia at controlled temperatures and pressures. The reaction is maintained for several hours, after which partial water is removed under reduced pressure, and the product is crystallized and filtered .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is often packaged on demand and can be customized based on specific requirements .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazole-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form imidazolate-based coordination polymers.
Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents for forming coordination polymers. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include nitro derivatives, imidazolate-based coordination polymers, and various substituted imidazole compounds .
Scientific Research Applications
2-Methylimidazole-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and as a precursor to various drugs.
Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylimidazole-d6 involves its ability to simulate the coordination of histidine to heme complexes. It can be deprotonated to form imidazolate-based coordination polymers, which are used in various catalytic and coordination chemistry applications . The molecular targets and pathways involved include interactions with metal ions and other coordination sites in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-d6: Similar in structure but with a different substitution pattern.
Imidazole-d4: A deuterated form of imidazole with four deuterium atoms.
3-Methylhexane-d16: A deuterated alkane with a different chemical structure.
Uniqueness
2-Methylimidazole-d6 is unique due to its specific isotopic substitution, which provides distinct spectroscopic properties and reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
1,4,5-trideuterio-2-(trideuteriomethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGSDVWAMZHDD-RSRPWSGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732552 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-19-9 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-19-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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